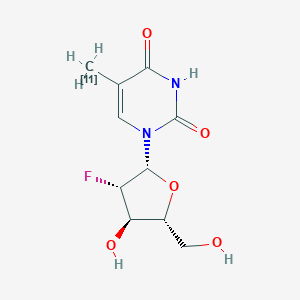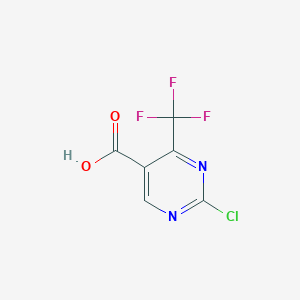
2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, commonly known as 4-AP, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent potassium channel blocker that has been used in scientific research to study the mechanisms of action of potassium channels.
Wirkmechanismus
The mechanism of action of 4-AP involves blocking the flow of potassium ions through voltage-gated potassium channels. This results in an increase in the duration and amplitude of action potentials, leading to increased neuronal excitability. 4-AP has also been shown to modulate the activity of calcium channels and NMDA receptors, further contributing to its effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-AP are wide-ranging and have been studied extensively. In addition to its effects on neuronal activity, 4-AP has been shown to modulate the activity of ion channels in other cell types, including smooth muscle cells and immune cells. It has also been shown to have antioxidant and anti-inflammatory effects, suggesting potential therapeutic applications in a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-AP in lab experiments is its potency and specificity for potassium channels. This allows researchers to study the effects of potassium channel blockers on neuronal activity and other physiological processes with high precision. However, one limitation of using 4-AP is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-AP and its effects on physiological processes. One area of interest is the potential therapeutic applications of 4-AP in neurological disorders such as multiple sclerosis and epilepsy. Another area of interest is the role of 4-AP in modulating immune cell activity and its potential use as an immunomodulatory agent. Additionally, further research is needed to understand the long-term effects of 4-AP on neuronal function and to develop safer and more effective potassium channel blockers for use in scientific research and clinical settings.
Conclusion:
In conclusion, 2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a potent potassium channel blocker that has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves blocking the flow of potassium ions through voltage-gated potassium channels, leading to increased neuronal excitability. 4-AP has a wide range of scientific research applications and potential therapeutic uses, but its use in lab experiments is limited by its potential toxicity at high concentrations. Further research is needed to fully understand the effects of 4-AP on physiological processes and to develop safer and more effective potassium channel blockers.
Synthesemethoden
The synthesis of 4-AP involves the reaction of 4-aminophenol with formaldehyde and pyrrolidine under acidic conditions. The resulting product is then purified by recrystallization. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-AP has been extensively used in scientific research to study the mechanisms of action of potassium channels. It is a potent blocker of voltage-gated potassium channels and has been used to study the role of these channels in neuronal excitability, synaptic transmission, and cell signaling. 4-AP has also been used to study the effects of potassium channel blockers on the immune system and has been shown to modulate the activity of T cells and B cells.
Eigenschaften
CAS-Nummer |
188745-06-4 |
|---|---|
Molekularformel |
C21H29ClN2 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H16N2O3/c12-7-3-1-6(2-4-7)9-11(16)10(15)8(5-14)13-9/h1-4,8-11,13-16H,5,12H2 |
InChI-Schlüssel |
SQENVZNKXLCDLF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)N |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)N |
Synonyme |
3,4-Pyrrolidinediol, 2-(4-aminophenyl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)
![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)